molecular formula C15H14BrN3O3S3 B2401162 (Z)-5-bromo-N-(3-propyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide CAS No. 887207-35-4

(Z)-5-bromo-N-(3-propyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide

Cat. No.: B2401162
CAS No.: 887207-35-4
M. Wt: 460.38
InChI Key: JDRPROWWLZCHIF-SDXDJHTJSA-N
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Description

This compound is a brominated heterocyclic derivative featuring a benzo[d]thiazole core substituted with a sulfamoyl group at position 6, a propyl chain at position 3, and a (Z)-configured thiophene-2-carboxamide moiety at position 2.

Properties

IUPAC Name

5-bromo-N-(3-propyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrN3O3S3/c1-2-7-19-10-4-3-9(25(17,21)22)8-12(10)24-15(19)18-14(20)11-5-6-13(16)23-11/h3-6,8H,2,7H2,1H3,(H2,17,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDRPROWWLZCHIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=C(S3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrN3O3S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-5-bromo-N-(3-propyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the benzo[d]thiazol-2(3H)-ylidene core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. Subsequent bromination and sulfamoylation steps are then carried out to introduce the bromo and sulfamoyl groups, respectively.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The bromo group can be oxidized to form a bromine oxide.

  • Reduction: : The sulfamoyl group can be reduced to an amine.

  • Substitution: : The bromo group can be substituted with other nucleophiles.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

  • Substitution: : Nucleophiles like sodium iodide (NaI) and amines can be used for substitution reactions.

Major Products Formed

  • Oxidation: : Bromine oxide derivatives.

  • Reduction: : Sulfamoyl amine derivatives.

  • Substitution: : Various substituted bromo derivatives.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

  • Chemistry: : It can be used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: : Its biological activity can be explored for potential therapeutic uses.

  • Medicine: : It may serve as a lead compound in drug discovery and development.

  • Industry: : It can be utilized in polymer synthesis and catalysis studies.

Mechanism of Action

The mechanism by which (Z)-5-bromo-N-(3-propyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The bromo and sulfamoyl groups play crucial roles in these interactions, influencing the compound's biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogous brominated heterocycles and sulfonamide-containing derivatives.

Brominated Heterocycles

  • 3-Bromo-N-(4-chloro-2-((2-(5-(dimethylamino)naphthalen-1-ylsulfonyl))carbamoyl)-6-methylphenyl)-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamide (Compound 2w) : Structural Similarities: Both compounds feature bromine substitutions and sulfonamide groups. Compound 2w includes a naphthalene-sulfonamide moiety, which enhances π-π stacking interactions in protein binding.
  • 2-Bromo-6-phenylimidazo[2,1-b][1,3,4]thiadiazole :

    • Reactivity : The bromine atom in this compound is highly susceptible to nucleophilic substitution by secondary amines, a property shared with the bromothiophene unit in the target compound.
    • Applications : While the imidazo-thiadiazole derivative is explored for antimicrobial activity, the target compound’s benzo[d]thiazole scaffold may offer superior selectivity for eukaryotic targets due to its bulkier substituents.

Sulfonamide-Containing Derivatives

  • 5-(Dimethylamino)-naphthalene-1-sulfonamide (Intermediate in Compound 2w Synthesis) : Functional Role: The sulfonamide group in both compounds acts as a hydrogen-bond acceptor. Biological Implications: Sulfonamides are known for their role in carbonic anhydrase inhibition; the target compound’s benzo[d]thiazole core may redirect this activity toward novel targets like tyrosine kinases.

Comparative Data Table

Property Target Compound Compound 2w Imidazo-thiadiazole Derivative
Core Structure Benzo[d]thiazole-thiophene hybrid Pyrazole-naphthalene hybrid Imidazo[2,1-b][1,3,4]thiadiazole
Bromine Position Thiophene C5 Pyrazole C3 Thiadiazole C2
Sulfonamide Group Present (position 6) Present (naphthalene-linked) Absent
Reactivity Electrophilic bromine; imine tautomerism Nucleophilic substitution (Cl, Br sites) Bromine substitution with amines
Therapeutic Potential Underexplored (hypothesized protease/receptor modulation) Kinase inhibition (implied by structure) Antimicrobial (demonstrated in related compounds)

Research Findings and Limitations

  • Structural Insights: The target compound’s (Z)-configuration and sulfamoyl group differentiate it from simpler brominated heterocycles, suggesting unique binding modes.
  • Synthetic Challenges : The propyl chain and sulfamoyl group may introduce steric hindrance, complicating purification—a common issue in sulfonamide chemistry .

Biological Activity

(Z)-5-bromo-N-(3-propyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide (CAS Number: 887207-35-4) is a complex organic compound that has garnered attention for its potential biological activities, particularly in antibacterial and antioxidant domains. This article synthesizes available research findings to present a comprehensive overview of its biological activity.

The molecular formula of the compound is C15H14BrN3O3S3C_{15}H_{14}BrN_{3}O_{3}S_{3} with a molecular weight of 460.4 g/mol. The structural characteristics include a thiophene core substituted with bromine and sulfamoyl groups, which are crucial for its biological interactions.

PropertyValue
Molecular Formula C₁₅H₁₄BrN₃O₃S₃
Molecular Weight 460.4 g/mol
CAS Number 887207-35-4

Antioxidant Activity

Recent studies have evaluated the antioxidant properties of thiophene derivatives similar to this compound. For instance, derivatives were tested using the ABTS method, demonstrating significant inhibition rates—up to 62% compared to ascorbic acid, indicating robust antioxidant potential .

Antibacterial Activity

The compound has shown promising antibacterial activity against various pathogenic bacteria. In comparative studies, derivatives exhibited activity indices against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. For example, one derivative recorded an activity index of 83.3% against Staphylococcus aureus, which is noteworthy when compared to standard antibiotics like ampicillin .

The following table summarizes the antibacterial efficacy of related compounds:

Bacterial StrainActivity Index (%)Reference
Staphylococcus aureus83.3
Bacillus subtilis82.6
Escherichia coli64.0
Pseudomonas aeruginosa86.9

Molecular Docking Studies

Molecular docking studies have elucidated the interactions between this compound and various protein targets. Compounds similar to this have shown high binding affinities with critical proteins involved in bacterial resistance mechanisms, suggesting potential as lead compounds in drug development .

Case Studies

  • Antioxidant Evaluation : A study conducted on thiophene derivatives demonstrated that certain compounds exhibited higher antioxidant activities than ascorbic acid, highlighting their potential application in preventing oxidative stress-related diseases .
  • Antibacterial Efficacy : Another research focused on the synthesis and evaluation of N-(4-methylpyridin-2-yl) thiophene-2-carboxamides revealed that specific derivatives had superior antibacterial properties against ESBL-producing E. coli, suggesting a pathway for developing novel antibacterial agents .

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